Decyltrichlorosilane is an organosilane compound with a chemical formula of CH3(CH2)9SiCl3. It falls under the classification of alkyltrichlorosilanes, characterized by a hydrocarbon chain (alkyl group) attached to a silicon atom bonded to three chlorine atoms. DTS is a key component in forming self-assembled monolayers (SAMs), thin films that spontaneously assemble on various substrates like silicon oxide. Its role in scientific research is significant due to its ability to modify surface properties, enabling diverse applications ranging from microelectronics to biosensors. [, , , , , , , , , , , , , , ]
Decyltrichlorosilane is classified under organosilicon compounds. It is primarily sourced from chemical suppliers such as Thermo Scientific Chemicals, which offers it in a purity of 97% . This compound is significant in the synthesis of silane-based materials and is often used to enhance the hydrophobic properties of surfaces.
The synthesis of decyltrichlorosilane can be achieved through several methods, commonly involving the chlorination of decylsilane or related silanes. One notable method described in patents involves the reaction of decanol with silicon tetrachloride under controlled conditions:
This method is advantageous due to its straightforward approach and high yield potential .
Decyltrichlorosilane has a linear molecular structure characterized by a long carbon chain (decyl group) attached to a silicon atom that bears three chlorine substituents.
Decyltrichlorosilane participates in various chemical reactions, primarily due to its reactive chlorosilane functional groups. Key reactions include:
These reactions are critical for the formation of silane-based coatings and materials.
The mechanism of action for decyltrichlorosilane primarily revolves around its ability to modify surfaces through self-assembly processes. Upon application on substrates:
This mechanism underpins its use in creating hydrophobic surfaces and modifying material properties for various applications .
Decyltrichlorosilane exhibits several notable physical and chemical properties:
These properties make it suitable for applications requiring specific surface characteristics and reactivity .
Decyltrichlorosilane finds extensive applications across various fields:
Decyltrichlorosilane (Chemical Abstracts Service Registry Number 13829-21-5) is an organosilicon compound with the molecular formula C₁₀H₂₁Cl₃Si and a molecular weight of 275.72 g/mol. This molecule features a decyl hydrocarbon chain (CH₃(CH₂)₉-) bonded to a trichlorosilyl group (-SiCl₃), establishing its position within the alkyltrichlorosilane family. Its systematic IUPAC name is trichloro(decyl)silane, though it is alternatively referenced in scientific literature as n-decyltrichlorosilane or trichloro-n-decylsilane to specify the normal (unbranched) alkyl chain configuration [4] [6].
Structurally, decyltrichlorosilane exhibits a polar-nonpolar architecture: the long alkyl chain provides hydrophobic character while the chlorosilyl group offers high reactivity toward nucleophiles. This amphiphilic design facilitates its primary function as a surface coupling agent. The compound presents as a colorless to pale yellow liquid at room temperature, with a density of approximately 1.07 g/cm³. Its reactive chlorine atoms enable versatile chemistry, particularly through hydrolysis-condensation reactions that form siloxane (Si-O-Si) bridges with hydroxyl-bearing surfaces [6] [9].
Table 1: Comparative Properties of Alkyltrichlorosilanes
Compound | Molecular Formula | Alkyl Chain Length | Hydrophobicity | Primary Applications |
---|---|---|---|---|
Decyltrichlorosilane | C₁₀H₂₁Cl₃Si | Intermediate (C10) | Moderate | Nanoparticle coatings, SAMs |
Octadecyltrichlorosilane | C₁₈H₃₇Cl₃Si | Long (C18) | High | Superhydrophobic surfaces |
Hexyltrichlorosilane | C₆H₁₃Cl₃Si | Short (C6) | Low-Moderate | Thin film precursors |
Trimethylchlorosilane | C₃H₉ClSi | Very short (C1) | Low | Derivatizing agent |
The discovery of decyltrichlorosilane is rooted in the broader evolution of organosilicon chemistry, which began with Charles Friedel and James Crafts' pioneering synthesis of tetraethylsilane in 1863 via diethylzinc and silicon tetrachloride reaction. However, significant progress remained limited until Frederick Kipping's systematic investigations of organochlorosilanes in the early 20th century using Grignard reagents. Kipping's laborious methods faced scalability challenges, particularly for asymmetric silanes like alkyltrichlorosilanes [2].
The industrial demand for silicones surged in the 1930s, driving innovations in production methodology. The pivotal breakthrough came through the Direct Process (also termed the Rochow-Müller process), independently developed by Eugene Rochow at General Electric (1941) and Richard Müller in Germany (1942). This catalytic reaction between elemental silicon and alkyl chlorides (typically methyl chloride) over copper catalysts revolutionized organosilane manufacturing. While initially optimized for dimethyldichlorosilane production, the process was subsequently adapted for higher chlorosilanes including decyltrichlorosilane through careful control of alkyl halide chain length, reaction temperature (typically 250-300°C), and catalyst composition (copper(I) oxide promoted with zinc or tin) [2] [9].
The method proceeds via:
2 RCl + Si → RₓSiCl₄₋ₓ (where R = decyl)
Fractional distillation separates the complex product mixture, isolating decyltrichlorosilane by virtue of its boiling point (approximately 120-125°C at reduced pressure). This scalable synthesis enabled cost-effective production, facilitating its adoption in materials science from the 1970s onward, particularly as surface modification technologies advanced [2].
Decyltrichlorosilane serves as a critical building block in surface engineering due to its ability to form robust covalent bonds with hydroxylated substrates. Its reaction mechanism involves two stages: initial hydrolysis of chlorosilyl groups followed by condensation with surface OH groups:
Hydrolysis:C₁₀H₂₁SiCl₃ + 3H₂O → C₁₀H₂₁Si(OH)₃ + 3HCl
Condensation:C₁₀H₂₁Si(OH)₃ + Surface-OH → Surface-O-Si(OH)₂C₁₀H₂₁ + H₂OFurther condensation creates cross-linked: Surface-O-Si(OSurface)₂-C₁₀H₂₁ structures [6]
The decyl chain length (C10) provides an optimal balance: sufficiently long to impart hydrophobicity (water contact angles typically 100-110°) yet short enough to maintain manageable viscosity and minimize steric hindrance during monolayer formation. This distinguishes it from longer-chain analogues (e.g., octadecyltrichlorosilane) which offer higher hydrophobicity but slower reaction kinetics and potential crystallization issues [6].
In nanotechnology, decyltrichlorosilane enables:
Table 2: Nanotechnology Applications Enabled by Decyltrichlorosilane Functionalization
Application Domain | Function | Mechanism | Research Impact |
---|---|---|---|
Nanoparticle Stabilization | Prevents aggregation in organic media | Alkyl chain steric shielding | Enables uniform nanocomposite fabrication [8] |
Biomedical Device Coatings | Reduces protein adhesion and bacterial biofilm | Hydrophobic barrier formation | Improves device biocompatibility [5] |
Microfluidic Devices | Creates hydrophobic channel surfaces | SAM-mediated wettability control | Enhances fluid control in lab-on-chip systems [3] |
Sensors | Modifies transducer surface chemistry | Tailored affinity layers | Increases selectivity for analytes |
Polymer Nanocomposites | Improves filler-matrix compatibility | Covalent interface bonding | Enhances mechanical/thermal properties |
Recent advances exploit its role in multifunctional nanoplatforms where sequential functionalization combines decyltrichlorosilane's hydrophobicity with subsequent bioactive ligands. For example, initial decyltrichlorosilane layer deposition on magnetic nanoparticles creates a hydrophobic foundation for further conjugation with drug molecules via "click chemistry," demonstrating its versatility in hierarchical nanomaterial design [8] . The compound's reactivity also facilitates patterned surface modifications through microcontact printing and vapor-phase deposition, enabling spatially controlled wettability gradients essential in microfluidics and biosensing [3] [6].
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